molecular formula C9H11NO3 B12056671 Metyrosine-13C9,d7,15N

Metyrosine-13C9,d7,15N

Cat. No.: B12056671
M. Wt: 198.159 g/mol
InChI Key: OUYCCCASQSFEME-DMCCTQHKSA-N
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Description

Metyrosine-13C9,d7,15N is a labeled derivative of metyrosine, a selective inhibitor of the enzyme tyrosine hydroxylase. This compound is marked with stable isotopes of carbon (13C), deuterium (d7), and nitrogen (15N), making it useful in various scientific research applications. Metyrosine itself is known for its anti-inflammatory and anti-ulcerative effects and is effective in controlling blood pressure .

Preparation Methods

The synthesis of Metyrosine-13C9,d7,15N involves incorporating stable isotopes into the metyrosine molecule. The synthetic route typically includes the following steps:

    Introduction of 13C and 15N isotopes: This can be achieved through the use of labeled precursors in the synthesis of the metyrosine backbone.

    Deuteration (d7): Deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis process.

Industrial production methods for such isotopically labeled compounds often involve multi-step organic synthesis, purification, and characterization to ensure the correct incorporation of isotopes and the desired purity .

Chemical Reactions Analysis

Metyrosine-13C9,d7,15N undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metyrosine-13C9,d7,15N has several scientific research applications:

Mechanism of Action

Metyrosine-13C9,d7,15N exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This inhibition reduces the synthesis of catecholamines, such as norepinephrine and epinephrine, leading to decreased sympathetic stimulation .

Comparison with Similar Compounds

Metyrosine-13C9,d7,15N is unique due to its isotopic labeling, which enhances its utility in research. Similar compounds include:

    Metyrosine: The non-labeled version, used primarily for its therapeutic effects.

    Deuterated drugs: Other drugs labeled with deuterium to study pharmacokinetics.

    Isotopically labeled amino acids: Used in various biochemical studies

Properties

Molecular Formula

C9H11NO3

Molecular Weight

198.159 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1

InChI Key

OUYCCCASQSFEME-DMCCTQHKSA-N

Isomeric SMILES

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

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